molecular formula C40H75NO7 B6361338 Succinimidyl-1,2-di-O-hexadecyl-rac-glyceryl carbonate CAS No. 170156-36-2

Succinimidyl-1,2-di-O-hexadecyl-rac-glyceryl carbonate

Cat. No.: B6361338
CAS No.: 170156-36-2
M. Wt: 682.0 g/mol
InChI Key: YRTZFLYQKFIHBX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Succinimidyl-1,2-di-O-hexadecyl-rac-glyceryl carbonate involves the reaction of hexadecyl glyceryl carbonate with succinimidyl carbonate under controlled conditions. The reaction typically requires anhydrous solvents and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Succinimidyl-1,2-di-O-hexadecyl-rac-glyceryl carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Succinimidyl-1,2-di-O-hexadecyl-rac-glyceryl carbonate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Succinimidyl-1,2-di-O-hexadecyl-rac-glyceryl carbonate involves the formation of covalent bonds with target molecules. The succinimidyl group reacts with nucleophilic sites on proteins or other biomolecules, leading to the formation of stable conjugates. This mechanism is crucial for its applications in proteomics and biochemical research .

Comparison with Similar Compounds

Similar Compounds

  • Succinimidyl-1,2-di-O-octadecyl-rac-glyceryl carbonate
  • Succinimidyl-1,2-di-O-dodecyl-rac-glyceryl carbonate

Uniqueness

Succinimidyl-1,2-di-O-hexadecyl-rac-glyceryl carbonate is unique due to its specific alkyl chain length, which imparts distinct physicochemical properties. This makes it particularly suitable for certain applications in proteomics and biochemical research, where other similar compounds may not be as effective .

Properties

IUPAC Name

2,3-dihexadecoxypropyl (2,5-dioxopyrrolidin-1-yl) carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H75NO7/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33-45-35-37(36-47-40(44)48-41-38(42)31-32-39(41)43)46-34-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37H,3-36H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRTZFLYQKFIHBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(COC(=O)ON1C(=O)CCC1=O)OCCCCCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H75NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

682.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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